4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid
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Overview
Description
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid is a complex organic compound featuring a unique bicyclic structure. This compound is part of the 7-oxabicyclo[2.2.1]heptane family, known for its interesting biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and carboxylic acid functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to changes in biological processes and pathways, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another compound with a similar bicyclic structure, used in various chemical and biological applications.
1,4-Epoxycyclohexane: Known for its use in polymer synthesis and as a chemical intermediate.
Uniqueness
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid stands out due to its combination of a morpholine ring and a bicyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-11(8-5-7-1-2-10(8)18-7)13-3-4-17-6-9(13)12(15)16/h7-10H,1-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAYOLHICFTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCOCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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